4-Propylbenzene-1,2-diamine
Description
4-Propylbenzene-1,2-diamine (IUPAC name: 4-propyl-1,2-benzenediamine) is an aromatic diamine with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol (free base) . Its structure consists of a benzene ring substituted with two amine groups (-NH₂) at the 1,2-positions and a propyl group (-CH₂CH₂CH₃) at the 4-position. The compound is characterized by the SMILES notation CCCC1=CC(=C(C=C1)N)N and InChIKey ZPZZLBVKKPQYAK-UHFFFAOYSA-N .
The propyl substituent introduces steric bulk and electron-donating effects, which influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
4-propylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZZLBVKKPQYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310569 | |
| Record name | 4-Propyl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346001-28-3 | |
| Record name | 4-Propyl-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346001-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propyl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylbenzene-1,2-diamine typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The steps are as follows:
Friedel-Crafts Acylation: The benzene ring undergoes acylation with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-propylbenzophenone.
Clemmensen Reduction: The acyl group is then reduced to a propyl group using zinc amalgam and hydrochloric acid.
Another method involves the nitration of propylbenzene followed by reduction of the nitro groups to amino groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Propylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-propylbenzene-1,2-dinitro.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Organic Synthesis
4-Propylbenzene-1,2-diamine serves as a versatile intermediate in the synthesis of more complex organic molecules. It can be utilized in the formation of various substituted derivatives through electrophilic aromatic substitution reactions. This property makes it valuable in developing pharmaceuticals and agrochemicals.
Catalysis
The compound acts as a ligand in metal complexes used in catalytic reactions. Its amino groups can coordinate with metal ions, facilitating various chemical transformations. For instance, studies have shown that it can enhance the efficiency of catalytic processes in organic synthesis, particularly in C–H activation reactions .
| Catalytic Application | Description |
|---|---|
| C–H Activation | Facilitates functionalization of hydrocarbons |
| Ligand Formation | Forms stable metal complexes for catalytic cycles |
Biological Studies
Research has investigated the biological activity of this compound, particularly its interactions with biomolecules. Some studies suggest potential anticancer properties due to its ability to inhibit specific cellular pathways . The compound's structure allows it to form hydrogen bonds with various targets, influencing their reactivity.
| Biological Activity | Target | Effect |
|---|---|---|
| Anticancer Activity | Cancer Cell Lines | Inhibition of cell growth |
Material Science
In material science, this compound is used in developing polymers and advanced materials due to its unique chemical properties. Its hydrophobic nature enhances the performance of polymeric materials in various applications, including coatings and composites.
Case Study 1: Synthesis of Polyamides
A study demonstrated that this compound could be polymerized with terephthaloyl chloride to produce high-performance polyamides. These materials exhibited excellent thermal stability and mechanical properties, making them suitable for aerospace applications .
Case Study 2: Electrophotocatalytic Reactions
Recent research highlighted the use of this compound in electrophotocatalytic diamination processes. The compound was successfully employed to convert simple alkylated arenes into valuable diamines with high yields . This method showcases its potential for synthesizing pharmaceutical intermediates directly from abundant feedstocks.
Mechanism of Action
The mechanism of action of 4-Propylbenzene-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In catalytic applications, the compound can coordinate with metal ions, facilitating various chemical transformations.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Electronic Properties
The electronic and steric effects of substituents on the benzene ring significantly impact the chemical behavior of 1,2-diamines. Key analogues include:
Key Observations :
- Electron-donating groups (e.g., propyl, methyl) enhance nucleophilicity at the amine groups, favoring reactions with electrophiles like isatin or glyoxylic acid .
- Electron-withdrawing groups (e.g., nitro, chloro) reduce reactivity in condensation reactions but improve stability under oxidative conditions .
Condensation Reactions with Isatin Derivatives
Reactions with isatin (a ketone derivative) yield heterocyclic compounds like indoloquinoxalines. Comparative yields for selected diamines:
Note: While direct data for this compound is unavailable, its electron-donating propyl group is expected to enhance reactivity compared to nitro-substituted analogues .
Biological Activity
4-Propylbenzene-1,2-diamine, a member of the aromatic diamine family, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
This compound is characterized by the presence of two amino groups attached to a propyl-substituted benzene ring. Its molecular formula is . The structural features of this compound facilitate various interactions with biological molecules, particularly through hydrogen bonding and electrostatic interactions due to the amino groups.
1. Enzyme Interactions
Research indicates that this compound interacts with several enzymes involved in metabolic pathways. It has been shown to influence cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. This interaction can lead to alterations in drug metabolism and effectiveness, making it a significant compound in pharmacokinetics.
2. Anti-inflammatory Properties
Studies have demonstrated that this compound exhibits potential anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This property suggests its applicability in treating inflammatory diseases.
3. Cellular Effects
The compound has been observed to affect cell signaling pathways. By interacting with key signaling molecules, it can alter gene expression and influence cellular metabolism. These cellular effects are critical for understanding how this compound may be utilized therapeutically.
The mechanism of action for this compound involves multiple pathways:
- Hydrogen Bonding : The amino groups facilitate hydrogen bonding with enzymes and receptors, influencing their activity.
- Electrostatic Interactions : The charged nature of the amine groups allows for electrostatic interactions with negatively charged regions of proteins.
- Hydrophobic Interactions : The hydrophobic benzene ring enhances binding within active sites of proteins, potentially modulating their functions .
Case Study 1: Anti-cancer Activity
A study investigating the anti-cancer properties of this compound revealed its effectiveness against various cancer cell lines in vitro. The compound demonstrated significant cytotoxicity and was able to induce apoptosis in cancer cells through its interaction with specific molecular targets .
Case Study 2: Enzyme Inhibition
Another research effort focused on the inhibitory effects of this compound on specific enzymes involved in metabolic processes. The findings indicated that this compound could serve as a lead molecule for developing enzyme inhibitors that may have therapeutic applications in metabolic disorders .
Summary Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
